2-(1,3-Dioxan-2-yl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxan-2-yl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable for its role in facilitating various carbon-carbon bond-forming reactions, making it a crucial intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxan-2-yl)phenylzinc bromide typically involves the reaction of 2-(1,3-Dioxan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(1,3-Dioxan-2-yl)phenyl bromide+Zn→2-(1,3-Dioxan-2-yl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to optimize yield and purity. The product is then purified through distillation or crystallization techniques to achieve the desired concentration in THF.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxan-2-yl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals such as palladium or nickel.
Coupling Reactions: Participates in cross-coupling reactions like Negishi coupling.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
2-(1,3-Dioxan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxan-2-yl)phenylzinc bromide involves the transfer of the phenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethoxyphenylzinc bromide
- 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
Comparison
Compared to similar compounds, 2-(1,3-Dioxan-2-yl)phenylzinc bromide offers unique advantages such as:
- Stability : More stable in THF compared to its magnesium counterpart.
- Reactivity : Exhibits higher reactivity in nucleophilic addition and transmetalation reactions.
- Selectivity : Provides better selectivity in cross-coupling reactions.
These characteristics make this compound a valuable reagent in organic synthesis, particularly for complex molecule construction.
Properties
Molecular Formula |
C10H11BrO2Zn |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
LEJOPFZPFZOPEF-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.